8-Methoxyquinoline-2-carbonitrile
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Overview
Description
8-Methoxyquinoline-2-carbonitrile is an organic compound with the molecular formula C11H8N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Scientific Research Applications
8-Methoxyquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
Future Directions
Compounds containing the 8-hydroxyquinoline moiety, such as 8-Methoxyquinoline-2-carbonitrile, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-2-carbonitrile typically involves the reaction of 8-methoxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the carbonitrile group at the 2-position of the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group, resulting in the formation of 8-methoxyquinoline-2-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 8-Methoxyquinoline-2-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group.
8-Chloroquinoline: Contains a chlorine atom at the 8-position instead of a methoxy group.
8-Aminoquinoline: Features an amino group at the 8-position.
Uniqueness: 8-Methoxyquinoline-2-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
8-methoxyquinoline-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSMTLWIGALEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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